Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
CAS No.: 115754-62-6
Cat. No.: VC20812375
Molecular Formula: C16H34BrO2P
Molecular Weight: 369.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115754-62-6 |
|---|---|
| Molecular Formula | C16H34BrO2P |
| Molecular Weight | 369.32 g/mol |
| IUPAC Name | tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | SABIECHYMHKXJI-UHFFFAOYSA-M |
| SMILES | CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] |
| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] |
Introduction
Chemical Properties and Structure
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide is a quaternary phosphonium salt with molecular formula C16H34BrO2P and molecular weight of 369.32 g/mol . The compound features a central phosphorus atom bonded to three butyl groups and a 1,3-dioxolan-2-ylmethyl group, with bromide serving as the counterion.
Physical and Chemical Characteristics
The physical and chemical properties of tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 115754-62-6 |
| Molecular Formula | C16H34BrO2P |
| Molecular Weight | 369.32 g/mol |
| Physical Form | Crystalline Lumps |
| Color | White-Yellow |
| Purity | ≥98.0% (T) |
| Storage Recommendation | Refrigerator |
| IUPAC Name | tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide |
| SMILES Notation | [Br-].CCCCP+(CCCC)CC1OCCO1 |
The compound contains a 1,3-dioxolane ring structure attached to the phosphonium center, which provides unique reactivity patterns compared to other phosphonium salts . The presence of the dioxolane group is particularly important for its applications in organic synthesis, as this functional group can be transformed into other valuable moieties.
Structural Features
The structure of tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide consists of a quaternary phosphonium cation with a positive charge on the phosphorus atom and a bromide anion. The phosphorus atom is tetrahedrally coordinated, bonded to three butyl chains and a 1,3-dioxolan-2-ylmethyl group . This structural arrangement contributes to the compound's solubility profile and reactivity patterns.
Synthesis and Preparation
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide is typically synthesized through the reaction of tributylphosphine with a bromomethyl-substituted 1,3-dioxolane derivative. This quaternization reaction proceeds through nucleophilic attack of the phosphine on the alkyl halide to form the phosphonium salt .
The general preparation involves careful handling of reagents under inert atmosphere conditions, as phosphines are typically air-sensitive compounds. The product is often purified through recrystallization to achieve the high purity (≥98.0%) required for research applications .
Applications in Organic Synthesis
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide serves as a versatile reagent in organic chemistry, with several key applications in synthetic pathways.
As a Wittig Reaction Precursor
While the search results focus on tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide, it's worth noting that structurally similar compounds like (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide are known to be valuable in Wittig chemistry. Given their structural similarities, the tributyl derivative likely exhibits comparable reactivity .
In Wittig-type reactions, the phosphonium salt can be deprotonated to form an ylide, which then reacts with carbonyl compounds to form carbon-carbon double bonds. The presence of the dioxolane group is particularly important as it can be hydrolyzed after the Wittig reaction to generate aldehydes, making these reagents useful for homologation of carbonyl compounds .
Synthesis of Complex Molecules
The compound facilitates the synthesis of complex molecules, particularly in the creation of phosphonium salts that are essential in various chemical transformations . Its ability to form stable intermediates makes it valuable in multi-step synthetic routes.
The unique reactivity of the dioxolane moiety provides opportunities for further functionalization, making this phosphonium salt a versatile building block in the construction of complex organic molecules with diverse applications .
Applications in Pharmaceutical Development
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide has found applications in pharmaceutical research and development, particularly in drug formulation processes.
Enhancement of Drug Properties
The compound's unique properties make it valuable in pharmaceutical applications:
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It can enhance the solubility and stability of active pharmaceutical ingredients, improving their efficacy
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The phosphonium center provides opportunities for ionic interactions with drug molecules, potentially improving their bioavailability
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Its ability to participate in various chemical transformations makes it useful in the synthesis of pharmaceutical intermediates
Applications in Material Science
In material science, tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide has been utilized in the development of advanced materials with enhanced properties.
Polymer Development
The compound is used in the development of polymers and coatings, where its phosphonium group can confer several beneficial properties:
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Potential application in flame-retardant formulations, as many phosphonium compounds exhibit flame-retardant characteristics
Surface Modification
The ionic nature of phosphonium salts makes them useful in surface modification applications:
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They can be used to modify surfaces to impart antimicrobial properties
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The phosphonium center can serve as an anchoring point for further functionalization
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These compounds can alter the surface energy of materials, affecting properties like wettability and adhesion
Biochemical Applications
In biochemistry, tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide serves as a phosphonium ion source, which is crucial for studying various biological processes.
Study of Cellular Processes
The compound aids in understanding:
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Cellular membrane interactions, as phosphonium compounds can interact with cellular membranes due to their lipophilic nature and positive charge
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Metabolic pathways involving phosphorus-containing compounds
Environmental Chemistry Applications
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide has been utilized in environmental chemistry, particularly in remediation efforts.
Heavy Metal Extraction
In environmental applications, the compound can:
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